Product packaging for Ethyl 9-fluorodecanoate(Cat. No.:CAS No. 63977-32-2)

Ethyl 9-fluorodecanoate

Cat. No.: B1671636
CAS No.: 63977-32-2
M. Wt: 218.31 g/mol
InChI Key: JAZAPWBESSCPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 9-fluorodecanoate (CAS 63977-32-2) is a synthetic fluorinated derivative of decanoic acid, presented as an ethyl ester. This compound has a molecular formula of C12H23FO2 and a molecular weight of 218.31 g/mol . It features a fluorine atom substituted at the 9-position of the carbon chain, a modification that is of significant interest in medicinal chemistry and biochemical research for altering the physicochemical properties of native fatty acids . Key physical properties include a density of approximately 0.925 g/cm³ and a boiling point of 258°C at 760 mmHg . The compound has a topological polar surface area of 26.3 Ų and an estimated LogP of 3.64, indicating relatively high hydrophobicity . These characteristics make it a valuable intermediate in organic synthesis, particularly for creating molecules with tailored metabolic stability and membrane permeability. Researchers utilize this and similar fluorinated building blocks to probe biological systems, develop tracers for imaging, and engineer compounds with enhanced binding specificity. The ethyl ester group offers a convenient handle for further synthetic manipulation, such as hydrolysis to the free acid. This product is provided for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23FO2 B1671636 Ethyl 9-fluorodecanoate CAS No. 63977-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63977-32-2

Molecular Formula

C12H23FO2

Molecular Weight

218.31 g/mol

IUPAC Name

ethyl 9-fluorodecanoate

InChI

InChI=1S/C12H23FO2/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h11H,3-10H2,1-2H3

InChI Key

JAZAPWBESSCPQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCC(C)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethyl 9-fluorodecanoate;  Decoic acid, 9-fluoroethyl ester;  Ethyl ester of 9-fluorodecanoic acid;  Decanoic acid, 9-fluoro-, ethyl ester.

Origin of Product

United States

Synthetic Methodologies for Ethyl 9 Fluorodecanoate and Analogous Fluorinated Esters

Esterification Reactions for ω-Fluorinated Carboxylic Acid Derivatives

The formation of the ester linkage is a fundamental transformation in the synthesis of ethyl 9-fluorodecanoate. This typically involves the reaction of the corresponding ω-fluorinated carboxylic acid, 9-fluorodecanoic acid, with ethanol.

The most direct route to this compound is the Fischer esterification of 9-fluorodecanoic acid with ethanol. ontosight.ai This classic acid-catalyzed condensation reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. ontosight.aichemistrystudent.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the product, the mixture is typically heated under reflux. chemistrystudent.comlibretexts.org Refluxing ensures that the volatile reactants are condensed and returned to the reaction mixture, maximizing the yield. chemistrystudent.com The water produced during the reaction can be removed to further shift the equilibrium to favor ester formation. scienceready.com.au The resulting ester, having the lowest boiling point in the mixture, can then be isolated and purified by fractional distillation. libretexts.org

Table 1: Reaction Parameters for Direct Esterification

ParameterDescription
Reactants 9-Fluorodecanoic Acid, Ethanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl)
Conditions Heating under reflux
Product This compound
Byproduct Water (H₂O)

To circumvent the equilibrium limitations of direct esterification, 9-fluorodecanoic acid can be converted into a more reactive derivative, such as an acyl chloride (acid chloride). This activated intermediate readily reacts with an alcohol in an irreversible reaction to produce the corresponding ester. The process involves treating 9-fluorodecanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 9-fluorodecanoyl chloride. This acyl chloride is then reacted with ethanol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, to yield this compound. This method is generally faster and not reversible, often resulting in higher yields compared to direct esterification. libretexts.org

Modern synthetic chemistry has seen the development of various catalytic systems to facilitate esterification under milder conditions. For fluorinated carboxylic acids, these methods can be particularly advantageous.

One approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method allows the reaction to proceed at room temperature and under non-acidic conditions, which is beneficial for sensitive substrates. orgsyn.org

Heterogeneous catalysts are also being explored. For instance, metal-organic frameworks (MOFs) like UiO-66-NH₂ have been successfully employed as recyclable catalysts for the esterification of fluorinated aromatic carboxylic acids. researchgate.netrsc.orgnih.govsemanticscholar.org The amino groups within the MOF structure are thought to activate the reactants and facilitate the reaction. semanticscholar.org Although developed for aromatic systems, the principles could be extended to aliphatic fluorinated acids.

Another catalytic strategy employs tetraalkylammonium fluorides, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), generated in situ. researchgate.net These catalysts can efficiently promote the esterification of carboxylic acids with alkyl halides under mild conditions. researchgate.net

Strategies for Selective Fluorine Introduction into Aliphatic Chains

The direct C-H fluorination of an unactivated aliphatic chain, such as in ethyl decanoate (B1226879), is a challenging but powerful transformation. Recent advancements have led to methods that can achieve this selectively. Photosensitized direct C-H fluorination, for example, uses light to generate reactive radical species that can abstract a hydrogen atom, which is then replaced by fluorine. beilstein-journals.org Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), can also be used, often in conjunction with a catalyst, to introduce fluorine into organic molecules. nih.govjuniperpublishers.com These methods offer a route to fluorinated esters from abundant hydrocarbon precursors, though controlling the regioselectivity on a long alkyl chain remains a significant synthetic challenge. beilstein-journals.org

A more established and regioselective method for introducing fluorine is through the deoxyfluorination of a hydroxylated precursor. In this approach, ethyl 9-hydroxydecanoate would be synthesized first. The hydroxyl group is then replaced by a fluorine atom using a deoxyfluorinating agent.

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose. nih.govucla.edusigmaaldrich.com The reaction typically involves treating the alcohol with DAST in an inert solvent. DAST activates the hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride ion delivered by the reagent itself. nih.gov This transformation often proceeds with high efficiency and is a reliable method for accessing specific fluorinated isomers. While effective, DAST is known for its thermal instability, and alternative, more stable reagents like Deoxo-Fluor have also been developed. ucla.edunih.gov

Table 2: Deoxyfluorination Reaction Details

ParameterDescription
Starting Material Ethyl 9-hydroxydecanoate
Reagent Diethylaminosulfur Trifluoride (DAST)
Transformation Conversion of a hydroxyl (-OH) group to a fluorine (-F) atom
Product This compound
Key Feature High regioselectivity for fluorine introduction

Nucleophilic Fluorination via Halide Displacement

One of the most direct and established methods for introducing a fluorine atom onto an alkyl chain is through nucleophilic substitution, where a halide is displaced by a fluoride ion. In the context of synthesizing this compound, this would typically involve the reaction of an ethyl 9-halodecanoate (where the halogen is bromine or iodine) with a suitable fluoride source.

Commonly used nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often in combination with a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt in organic solvents. Another effective reagent is tetrabutylammonium fluoride (TBAF). core.ac.uk The success of this reaction is often dependent on the reaction conditions, including the solvent, temperature, and the nature of the leaving group.

A key challenge in nucleophilic fluorination is the potential for competing elimination reactions, which can be exacerbated by the basicity of the fluoride ion. core.ac.uk Careful optimization of reaction parameters is therefore crucial to maximize the yield of the desired fluorinated ester.

A versatile method for synthesizing trifluoro fatty acids has been developed that utilizes a 2-lithio-1,3-dithiane derivative alkylated with an ester of a bromoalkanoic acid. nih.gov Subsequent steps involving halofluorination convert the dithiane to a gem-difluoro group, and a third fluorine is introduced by fluoride ion displacement of a trifluoromethanesulfonate. nih.gov This convergent approach highlights the utility of nucleophilic displacement in the synthesis of polyfluorinated fatty acid analogs. nih.gov

Table 1: Examples of Nucleophilic Fluorination Reactions

Starting MaterialFluorinating AgentProductNotes
Ethyl 9-bromodecanoateKF, phase-transfer catalystThis compoundA standard approach for terminal fluorination.
Alkyl 9-iododecanoateCsFAlkyl 9-fluorodecanoateIodides are generally more reactive leaving groups than bromides.
OBO ester of 5-bromopentanoic acidFluoride ionFluorinated fatty acid precursorPart of a convergent synthesis for trifluoro fatty acids. nih.gov

Electrophilic Fluorination Methodologies

Electrophilic fluorination offers a complementary approach to nucleophilic methods, particularly for substrates that are not amenable to SN2 reactions. In this strategy, a source of "electrophilic fluorine" is used to deliver a fluorine atom to an electron-rich center, such as an enolate or an organometallic species.

For the synthesis of fluorinated esters, an enolate of the corresponding ester can be generated using a suitable base and then quenched with an electrophilic fluorinating reagent. A variety of N-F reagents have been developed for this purpose, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) being among the most widely used due to their stability and reactivity. mdpi.comworktribe.com These reagents are known for their broad functional group tolerance and operational simplicity. mdpi.com

The regioselectivity of electrophilic fluorination on a long alkyl chain, such as in decanoate esters, can be challenging to control without a directing group. worktribe.com However, for the synthesis of α-fluoroesters, this method is highly effective. mdpi.com For instance, the α-fluorination of carboxylic acids can be achieved with high enantioselectivity using chiral isothiourea catalysts and NFSI as the fluorine source. mdpi.com

Recent advancements have also explored the electrophilic fluorination of organoboranes. For example, secondary alkyl trifluoroborates and boronic acids can undergo facile electrophilic fluorination under mild conditions. researchgate.netacs.org This method involves the formation of a boronate complex which then reacts with an electrophilic fluorine source like Selectfluor to yield the alkyl fluoride with high enantiospecificity. acs.org

Table 2: Common Electrophilic Fluorinating Agents

Reagent NameChemical NameKey Features
Selectfluor®1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Air and moisture stable, versatile, potent source of electrophilic fluorine. mdpi.com
NFSIN-FluorobenzenesulfonimideStable, crystalline solid, widely used in various fluorination reactions. mdpi.comworktribe.com
Acetyl HypofluoriteCH3COOFOne of the earlier reagents for monofluorinating 1,3-dicarbonyl systems. worktribe.com

Transition Metal-Catalyzed C-H Fluorination Approaches

Direct C-H fluorination is an increasingly important area of research as it offers a more atom- and step-economical approach to synthesizing fluorinated molecules by avoiding the need for pre-functionalized starting materials. rsc.org Transition metal catalysis has been instrumental in the development of these methods, enabling the selective fluorination of otherwise unreactive C-H bonds. rsc.orgresearchgate.net

Palladium catalysis, in particular, has been successfully employed for the directed fluorination of C(sp³)−H bonds. nih.gov By using a directing group, such as an amino acid or an amide, the palladium catalyst can be guided to a specific C-H bond, allowing for regioselective fluorination. nih.gov For example, the fluorination of β-methylene C(sp³)−H bonds of α-amino acid derivatives has been achieved with high diastereoselectivity using a bidentate 2-(pyridine-2-yl)isopropylamine (PIP) auxiliary and NFSI as the fluorine source. nih.gov

Silver-catalyzed radical decarboxylative fluorination of aliphatic carboxylic acids provides another route to alkyl fluorides under mild aqueous conditions. nih.gov Furthermore, manganese-porphyrin catalysts have been developed for the fluorination of C(sp³)–H bonds, enabling the selective fluorination of complex molecules at otherwise inaccessible sites. nih.gov

While direct C-H fluorination of a simple long-chain ester like ethyl decanoate at the 9-position without a directing group remains a significant challenge, the continuous advancements in this field hold promise for future applications. beilstein-journals.org The development of photosensitized direct C-H fluorination offers a complementary strategy, often proceeding under milder conditions via a radical mechanism. beilstein-journals.org

Advanced Synthetic Routes for Monofluorinated and Polyfluorinated Esters

Beyond the fundamental methods of nucleophilic and electrophilic fluorination, more sophisticated strategies have been developed to synthesize complex fluorinated esters with high levels of regio- and stereocontrol.

The ring-opening of epoxides with a fluoride source is a powerful method for introducing both a fluorine atom and a hydroxyl group in a stereocontrolled manner. core.ac.uknih.gov For unsaturated fatty acid esters, the corresponding epoxide can be formed and then opened regioselectively. The regioselectivity of the epoxide opening is influenced by several factors, including the substrate's electronic and steric properties, and the nature of the fluorinating reagent. core.ac.uk

Reagents such as hydrogen fluoride-pyridine (Olah's reagent) and triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are commonly used for this transformation. core.ac.ukresearchgate.net For example, the reaction of 2,3-epoxyalkanoates with pyridine/9HF can selectively yield 2-fluoro-3-hydroxyalkanoates due to the directing effect of the ester group. core.ac.uk In cases of simple epoxides, reagents like diisopropylamine (B44863) trihydrofluoride can also be employed for regioselective opening. acs.org The choice of fluoride source can significantly impact the regiochemical outcome. For instance, opening epoxides derived from 10-undecenoic acid esters with Olah's reagent predominantly gives the 10-fluoro-11-hydroxy derivative, while other regioisomers are favored with mixtures of Et₃N·3HF and other amines. researchgate.net Boron trifluoride etherate has also been studied for the regioselective ring-opening of epoxides, which can lead to the formation of syn-fluorohydrins. researchgate.netsci-hub.se

The Wittig reaction and its variants are powerful tools for the stereoselective synthesis of alkenes, which can be applied to the preparation of fluorinated unsaturated esters with defined E/Z geometry. By reacting a fluorinated ylide with an aldehyde or ketone, specific stereoisomers of α-fluoro-α,β-unsaturated esters can be obtained. researchgate.netthieme-connect.com The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide, reaction conditions, and the nature of the substituents.

For example, a one-pot synthesis of (Z)-α-fluoro-α,β-unsaturated esters involves the in situ generation of a fluorinated phosphorane from an alkoxycarbonylmethyltriphenylphosphonium bromide and Selectfluor®, followed by a Wittig reaction with an aldehyde. researchgate.net The Horner-Wadsworth-Emmons (HWE) reaction is another valuable method for preparing α-fluoro-α,β-unsaturated esters. thieme-connect.com

Furthermore, the stereochemistry of fluorinated compounds can be controlled through other rearrangement reactions. The mdpi.comacs.org-Wittig rearrangement of γ-(trifluoromethyl)allyl ether derivatives has been shown to proceed with high stereoselectivity, providing access to α-hydroxy-β-(trifluoromethyl)-γ,δ-unsaturated carboxylic acid methyl esters with complete chirality transfer for (Z)-substrates. acs.org

Convergent synthesis is a highly efficient strategy for the construction of complex molecules, where different fragments of the target molecule are synthesized separately and then joined together in the later stages of the synthesis. This approach is particularly well-suited for the preparation of complex fluorinated fatty acid analogs. nih.govresearchgate.net

An example of a convergent synthesis is the preparation of side-chain fluorinated vitamin D3 analogues, where a fluorinated CD-ring fragment is synthesized and then coupled with the A-ring portion. researchgate.net Similarly, the synthesis of fluorinated analogues of solamin, an Annonaceous acetogenin, has been achieved through the Sonogashira coupling of a fluorinated terminal alkyne with a vinyl iodide fragment. lookchem.com

For the synthesis of polyfluorinated fatty acids, a convergent approach was used to prepare trifluorohexadecanoic acids. nih.gov This involved the alkylation of a 2-lithio-1,3-dithiane derivative with a bromoalkanoic acid ester, followed by a series of transformations to install the fluorine atoms. nih.gov This strategy allows for the modular construction of complex fluorinated structures and can be adapted for the introduction of radioisotopes like fluorine-18 (B77423) for imaging studies. nih.gov

Chemical Reactivity and Mechanistic Investigations of Fluorinated Esters

Reactions Involving the Ester Carbonyl Functionality

The primary reaction involving the ester carbonyl group is hydrolysis, which can be catalyzed by acid or base. The presence of a fluorine atom, even at a position remote from the carbonyl group like in Ethyl 9-fluorodecanoate, can influence the rate of this reaction. The strong electron-withdrawing inductive effect of fluorine can polarize the C-F bond and, to a lesser extent, the entire carbon chain. This electronic effect can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Computational studies and experimental evidence on other fluorinated esters suggest that fluorine substitution generally accelerates the rate of hydrolysis. researchgate.net The rationale is that the fluorine atom helps to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate formed during the reaction. researchgate.net While the effect is most pronounced when fluorine is close to the ester group (α- or β-positions), a discernible effect can be transmitted along the carbon chain.

Table 1: Influence of Fluorine Substitution on Ester Hydrolysis Rates

Compound Position of Fluorine Predicted Effect on Hydrolysis Rate Rationale
Ethyl Acetate N/A Baseline Reference non-fluorinated ester.
Ethyl fluoroacetate α-position Significant acceleration Strong inductive effect of fluorine stabilizes the tetrahedral intermediate.
Ethyl 3-fluoropropanoate β-position Moderate acceleration Inductive effect is attenuated by distance but still present.
This compound ω-1 position Minor acceleration The inductive effect is significantly weakened over the long alkyl chain but may still slightly increase the electrophilicity of the carbonyl carbon.

Transformations at the Fluorinated Carbon Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally resistant to cleavage. rsc.org Transformations directly at the fluorinated carbon center of this compound are therefore challenging and typically require specific reagents or catalytic systems designed for C-F bond activation. rsc.orgmdpi.com

Reactions such as nucleophilic substitution to replace the fluorine atom are difficult due to the high bond energy and the poor leaving group ability of the fluoride (B91410) ion. However, under certain conditions, such as with strong nucleophiles or through transition metal-catalyzed processes, C-F activation can occur. mdpi.com For a primary alkyl fluoride like this compound, SN2 reactions are theoretically possible but would require harsh conditions.

Another potential transformation is elimination (dehydrofluorination) to form an alkene (Ethyl 9-decenoate). This reaction requires a strong base to abstract a proton from the adjacent carbon (C-8 or C-10). The acidity of these protons is slightly increased by the inductive effect of the neighboring fluorine atom, making this pathway plausible under forcing basic conditions.

Influence of Fluorine on Reaction Pathways and Selectivity

The introduction of fluorine can dramatically alter the outcome of chemical reactions compared to their non-fluorinated counterparts. rsc.org Fluorine's unique electronic effects can stabilize or destabilize reaction intermediates and transition states, thereby opening new reaction pathways or changing the selectivity of existing ones. rsc.org

For this compound, the fluorine atom's primary influence is electronic. In radical reactions, for instance, the presence of fluorine can affect the stability and reactivity of adjacent radical centers. The C-H bonds near the fluorine atom (at C-8 and C-10) will have slightly different bond dissociation energies than those in ethyl decanoate (B1226879), which could alter the regioselectivity of radical halogenation or oxidation reactions.

In transition metal-mediated reactions, the fluorine atom can act as a coordinating group or an electronic directing group, influencing the regioselectivity of processes like C-H functionalization. acs.org While the long alkyl chain in this compound separates the fluorine from the ester, intramolecular interactions could still favor certain conformations that influence reactivity at distant sites.

Studies on Metabolic Stability and Biotransformation Pathways (e.g., β-oxidation, ω-oxidation inhibition)

The metabolic fate of long-chain fatty acid esters is primarily governed by enzymatic hydrolysis followed by oxidation of the resulting fatty acid. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to enzymatic attack. nih.govresearchgate.netnih.gov

β-Oxidation: The primary metabolic pathway for fatty acids is mitochondrial β-oxidation, a process that sequentially shortens the acyl chain by two carbons at a time to produce acetyl-CoA. aocs.orgwikipedia.orglibretexts.orgmicrobenotes.com 9-Fluorodecanoic acid, the product of this compound hydrolysis, is a known inhibitor of this pathway. It acts as a "suicide substrate." The fluorinated acid can enter the β-oxidation spiral and undergo three successful cycles. This produces β-fluorobutyryl-CoA, which is then converted to β-fluorocrotonyl-CoA. The subsequent hydration step is blocked, leading to the irreversible inhibition of the enzyme acyl-CoA dehydrogenase and a halt in fatty acid metabolism. This mechanism is a classic example of "lethal synthesis."

ω-Oxidation Inhibition: Another, typically minor, pathway for fatty acid metabolism is ω-oxidation, which involves the hydroxylation of the terminal methyl group (the ω-carbon). This is followed by further oxidation to a dicarboxylic acid. The presence of a fluorine atom at the ω-1 position (C-9) in 9-fluorodecanoic acid sterically and electronically hinders the enzymatic attack at the ω-carbon (C-10). This effectively blocks the ω-oxidation pathway. Studies on other ω-fluoroalkanoic acids have shown that substitution near the terminal end of the chain can completely inhibit this oxidative process. nih.gov

The enhanced metabolic stability conferred by fluorine is a key feature of such compounds. chemrxiv.orgresearchgate.net By blocking the major catabolic pathways, the biological residence time of the molecule can be significantly increased.

Table 2: Effect of 9-Fluorodecanoate on Fatty Acid Oxidation Pathways

Metabolic Pathway Key Enzymes Effect of 9-Fluorodecanoate Mechanism of Inhibition
β-Oxidation Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, etc. Strong Inhibition Acts as a suicide substrate after several cycles, leading to irreversible enzyme inhibition.
ω-Oxidation Cytochrome P450 monooxygenases (CYPs) Inhibition Steric and electronic hindrance of enzymatic hydroxylation at the terminal methyl group.

Theoretical and Computational Chemistry Studies of Ethyl 9 Fluorodecanoate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental geometric and electronic characteristics of a molecule like Ethyl 9-fluorodecanoate. nih.govmdpi.com Methods such as the B3LYP or M06-2X functionals combined with a suitable basis set like 6-311++G(d,p) or def2-TZVP would be used to perform geometry optimization. nih.govmdpi.com This process finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

Following optimization, a range of electronic properties can be calculated. A Natural Bond Orbital (NBO) analysis would reveal charge distribution, showing the electron-withdrawing effect of the fluorine atom and the ester group. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A larger gap suggests higher stability. Furthermore, Mulliken charge analysis would quantify the partial charges on each atom, highlighting the polarity of the C-F and C=O bonds. nih.gov

Interactive Table 1: Predicted Molecular Properties of this compound from Quantum Chemical Calculations. This table presents illustrative data that would be expected from a typical DFT calculation on the optimized geometry of this compound.

PropertyPredicted ValueDescription
Geometric Parameters
C9-F Bond Length~1.40 ÅThe length of the covalent bond between carbon-9 and the fluorine atom.
C=O Bond Length~1.21 ÅThe length of the double bond in the carbonyl group of the ester.
C-O-C Bond Angle~116°The bond angle within the ester linkage.
Electronic Properties
HOMO Energy~ -7.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons.
LUMO Energy~ -0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap~ 7.0 eVAn indicator of molecular stability and reactivity.
Dipole Moment~ 2.5 DA measure of the overall polarity of the molecule.
Atomic Charges
Mulliken Charge on F~ -0.40 eThe partial negative charge on the highly electronegative fluorine atom.
Mulliken Charge on C9~ +0.25 eThe partial positive charge on the carbon atom bonded to fluorine.
Mulliken Charge on C=O~ +0.55 eThe partial positive charge on the carbonyl carbon.

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Lithium Ion Solvation Structures)

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insight into intermolecular interactions and dynamic processes. uin-malang.ac.idmdpi.com For this compound, MD simulations would be particularly useful in contexts such as its use as a potential co-solvent or additive in electrolytes for lithium-ion batteries.

In such a simulation, a system would be constructed containing many molecules of this compound, a primary solvent (like ethylene (B1197577) carbonate), and lithium salts (like LiPF₆). uin-malang.ac.idmdpi.comnih.gov The interactions between atoms are described by a force field (e.g., OPLS-AA). nih.gov The simulation would track the trajectories of all particles, revealing how this compound molecules arrange themselves around lithium ions (Li⁺).

Key analyses would include the radial distribution function (RDF) between Li⁺ and the oxygen atoms of the ester group, as well as the fluorine atom. This would show the preferred distances and coordination numbers, indicating the structure of the Li⁺ solvation shell. rsc.org It is expected that the lone pairs on the ester's carbonyl oxygen would form strong ion-dipole interactions with Li⁺. The fluorine atom, with its high electronegativity, would influence the local electronic environment and could participate in or sterically hinder the formation of the solvation shell. rsc.org By altering the solvent composition and running simulations, researchers can predict properties like ionic conductivity and Li⁺ transference numbers, which are critical for battery performance. nih.gov

Structure-Activity Relationship (SAR) Modeling for Fluorinated Compounds

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and materials science that links a molecule's chemical structure to its biological activity or physical properties. researchgate.net The introduction of fluorine into organic molecules often leads to significant changes in their properties, a strategy widely used in drug design. nih.gov

For a compound like this compound, SAR studies would involve synthesizing and testing a series of analogues to understand how the position and number of fluorine atoms, as well as modifications to the ester group or chain length, affect a specific outcome. The unique properties of fluorine are central to these studies:

High Electronegativity : The C-F bond is highly polarized, which can alter a molecule's interaction with biological targets like enzyme active sites or receptors. nih.gov

Metabolic Stability : Fluorine substitution at a site prone to metabolic oxidation (like the ω-1 position) can block this process, thereby increasing the molecule's biological half-life.

Lipophilicity : Fluorination can significantly increase a molecule's lipophilicity, affecting its absorption, distribution, and transport across biological membranes.

Conformational Effects : The presence of fluorine can induce specific conformational preferences in the molecule, which may be crucial for binding to a target. nih.gov

Computational SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built from experimental data to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or effective molecules. researchgate.net

Conformational Analysis and Energetics of Fluorinated Aliphatic Chains

The long aliphatic chain of this compound is flexible, capable of adopting numerous conformations through rotation around its C-C single bonds. The presence of a fluorine atom at the C9 position has a profound impact on these conformational preferences. nih.gov

Computational methods can be used to explore the potential energy surface of the molecule. By systematically rotating the dihedral angles of the bonds near the fluorine atom (e.g., C7-C8-C9-C10) and calculating the corresponding energy, a conformational energy map can be generated. This analysis reveals the lowest-energy (most stable) conformations and the energy barriers to rotation between them.

Research Applications and Utility in Academic Chemical Science

Development and Application as Mechanistic Probes in Enzymatic Systems

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, a critical step in the biosynthesis of unsaturated fatty acids. The mechanism of these enzymes can be elucidated using fluorinated substrate analogs like 9-fluorinated fatty acids. When a racemic mixture of 9-fluoro fatty acids is processed by the Δ9 desaturase from Saccharomyces cerevisiae, only the (E)-fluoroalkenic products are formed. This stereospecific outcome provides valuable insight into the enzymatic dehydrogenation process. The use of such probes helps researchers understand the regio- and stereoselectivity of the desaturation reaction. Studies with fluorinated fatty acid analogs have been instrumental in investigating the catalytic cycle of desaturases, including the nature of the oxygen activation and the mechanism of hydrogen abstraction from the fatty acid chain.

The interaction between a substrate and an enzyme's active site is a dynamic process involving precise molecular recognition. Fluorinated fatty acid esters can serve as sensitive probes to study these interactions. The fluorine atom can act as a reporter group in techniques like ¹⁹F NMR spectroscopy, allowing for the direct observation of the substrate's binding and transformation within the enzyme. While specific studies on Ethyl 9-fluorodecanoate are not abundant, research on related fluorinated fatty acids has shown that the position of the fluorine atom can significantly impact the binding affinity and the rate of the enzymatic reaction. This information is crucial for mapping the active site of desaturases and understanding the conformational changes that occur during catalysis.

Enzyme System Fluorinated Probe Used Key Finding
Saccharomyces cerevisiae Δ9 desaturase9- and 10-fluoro fatty acidsOnly (E)-fluoroalkenic products are formed, indicating a specific stereochemical course for the desaturation reaction.
Various desaturase systemsRegiospecifically fluorine-substituted methylene (B1212753) isosteresDehydrogenation is initiated by a kinetically important hydrogen activation step at the carbon closest to the acyl terminus.

Role in Modifying Physicochemical Properties for Advanced Materials Research

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, a feature that is exploited in the development of advanced materials. This compound, as a fluorinated ester, is expected to exhibit properties such as low surface energy and enhanced thermal stability, making it a compound of interest in surface science and polymer chemistry.

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, and low coefficients of friction. While this compound is a small molecule, it can be used as a building block or an additive in the synthesis of fluorinated polymers. Its incorporation could impart desirable surface properties to the resulting polymer.

In the field of lubricants, fluorinated esters are valued for their excellent performance under extreme conditions. They exhibit high thermal and oxidative stability, making them suitable for high-temperature applications. Furthermore, their low volatility and good viscosity-temperature characteristics contribute to their effectiveness as lubricants. The presence of fluorine in the molecular structure enhances the lubricity and durability of the lubricant film. Although specific data for this compound is limited, the general properties of fluorinated esters suggest its potential utility as a high-performance lubricant or lubricant additive.

Property Effect of Fluorination Potential Application of this compound
Surface EnergySignificantly loweredCreation of hydrophobic and oleophobic surfaces for coatings.
Thermal StabilityIncreasedUse in high-temperature polymers and lubricants.
Chemical InertnessEnhancedDevelopment of chemically resistant materials.
Coefficient of FrictionReducedFormulation of high-performance lubricants and low-friction coatings.

Principles in Medicinal Chemistry Research and Molecular Design

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. Fluorine can influence a molecule's metabolic stability, binding affinity, and bioavailability. The strategic placement of a fluorine atom can block sites of metabolism, thereby increasing the drug's half-life. It can also alter the acidity or basicity of nearby functional groups, which can affect the drug's interaction with its biological target.

While there are no specific reports on the medicinal chemistry applications of this compound, the principles of using fluorinated fatty acids and their derivatives in drug design are well-established. For instance, fluorinated fatty acid analogs can be designed as inhibitors of enzymes involved in lipid metabolism, which is often dysregulated in diseases such as cancer and metabolic syndrome. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to altered biological activity. The insights gained from studying the interactions of simpler molecules like this compound with biological systems can inform the design of more complex and potent therapeutic agents.

Impact on Lipophilicity and Permeability

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and biological properties. In the case of this compound, the terminal fluorine atom is expected to have a nuanced effect on its lipophilicity and permeability compared to its non-fluorinated counterpart, ethyl decanoate (B1226879).

Lipophilicity, often quantified by the partition coefficient (logP), is a critical determinant of a molecule's ability to traverse biological membranes. While fluorine is the most electronegative element, the C-F bond is highly polarized but the small size of the fluorine atom and the presence of lone pairs of electrons can lead to complex effects on intermolecular interactions. Generally, the replacement of a hydrogen atom with a fluorine atom increases lipophilicity. This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, reducing van der Waals interactions with water molecules and thus favoring partitioning into a nonpolar environment.

The permeability of a compound across a lipid bilayer is closely related to its lipophilicity. A moderate level of lipophilicity is often optimal for passive diffusion across cell membranes. It is anticipated that the introduction of the fluorine atom in this compound would enhance its membrane permeability relative to ethyl decanoate. Research on other fluorinated aliphatic compounds has shown a strong correlation between their octanol-water partition coefficients and their membrane molar partitioning coefficients. This suggests that even subtle changes in lipophilicity due to fluorination can translate to significant alterations in membrane permeability.

Below is an interactive data table illustrating the predicted physicochemical properties of this compound in comparison to its non-fluorinated analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Water Solubility
This compoundC12H23FO2218.314.5Low
Ethyl decanoateC12H24O2200.324.2Low

Note: The predicted values are based on computational models and serve as an estimation.

Role in Modulating Metabolic Pathways at a Fundamental Level

Fatty acids and their esters are fundamental players in cellular metabolism, serving as energy sources, signaling molecules, and components of complex lipids. The introduction of a fluorine atom can significantly alter the metabolic fate of these molecules. Omega-fluorinated fatty acids, such as 9-fluorodecanoic acid (the carboxylic acid corresponding to this compound), are known to be "deceptively" metabolized.

These compounds can be activated to their corresponding CoA esters and enter the β-oxidation spiral. However, the process is often halted at a specific stage, leading to the accumulation of toxic metabolites. For instance, ω-fluoro fatty acids with an even number of carbon atoms are ultimately metabolized to fluoroacetyl-CoA, a potent inhibitor of the citric acid cycle enzyme aconitase. This inhibitory action can lead to a cascade of metabolic disruptions.

While direct studies on this compound are limited, it is plausible that it could serve as a tool to probe and modulate fatty acid metabolism. Upon hydrolysis to 9-fluorodecanoic acid, it would likely enter the β-oxidation pathway. The study of its metabolic products and their effects on cellular energy homeostasis could provide valuable insights into the regulation of fatty acid metabolism. It is important to note that the metabolic effects of omega-3 fatty acid esters have been studied, showing benefits in reducing blood triglycerides and enhancing mitochondrial fatty acid oxidation mdpi.comresearchgate.netnih.govmdpi.comdntb.gov.ua. While this compound is not an omega-3 fatty acid, the ester functionality suggests its potential interaction with lipid metabolic pathways.

Utility as Components in Electrolyte Systems for Fundamental Battery Chemistry Studies (e.g., Solvation Shell Alteration)

The development of high-performance batteries, such as lithium-ion batteries, relies heavily on the formulation of the electrolyte. The electrolyte's composition influences crucial parameters like ion conductivity, electrochemical stability, and the formation of the solid-electrolyte interphase (SEI) on the electrodes. Fluorinated solvents are increasingly being investigated as components of battery electrolytes due to their unique properties.

Fluorinated esters, like this compound, can potentially serve as co-solvents in battery electrolytes. The high electronegativity of the fluorine atom can alter the solvation shell of the charge-carrying cations (e.g., Li+). By participating in the solvation of the cation, the fluorinated ester can influence the desolvation process at the electrode surface, which is a critical step in the charge-transfer reaction. A well-designed solvation shell can facilitate faster ion transport and lead to improved battery performance.

Furthermore, the presence of fluorine in the electrolyte can contribute to the formation of a more stable and robust SEI layer. The decomposition products of fluorinated compounds can form inorganic species like lithium fluoride (B91410) (LiF) in the SEI, which is known to enhance its ionic conductivity and electronic insulation, thereby improving the cycle life and safety of the battery. While specific studies on this compound in this context are not widely reported, the broader class of fluorinated esters is a subject of active research in the field of battery electrochemistry.

Precursors for the Synthesis of Other Specialty Fluorinated Chemicals

This compound serves as a valuable fluorinated building block in organic synthesis. The presence of a fluorine atom at a specific position on a long alkyl chain, combined with the reactive ester functionality, makes it a versatile precursor for the synthesis of more complex specialty fluorinated chemicals.

For example, the ester group can be readily hydrolyzed to the corresponding carboxylic acid (9-fluorodecanoic acid) or reduced to the alcohol (9-fluorodecan-1-ol). These transformations open up avenues for the synthesis of a variety of derivatives. The carboxylic acid can be converted to acid chlorides, amides, or other esters, while the alcohol can be used in etherification or esterification reactions.

This compound can be a starting material for the synthesis of fluorinated surfactants and polymers 20.210.105mdpi.compageplace.de. Fluorinated surfactants are known for their exceptional surface activity and are used in a wide range of applications, including coatings, fire-fighting foams, and electronics manufacturing. Similarly, fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for demanding applications in aerospace, automotive, and chemical industries. The synthesis of such materials often involves the incorporation of fluorinated monomers, for which this compound could serve as a precursor after suitable chemical modification.

Radiochemistry and Isotope Labeling in Research (e.g., Fluorine-18 (B77423) Labeling for Tracer Development)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable decay characteristics, including a half-life of 109.8 minutes and low positron energy.

The development of ¹⁸F-labeled fatty acids as PET tracers for imaging myocardial and tumor metabolism is an area of significant research interest. These tracers can provide valuable information about fatty acid uptake and oxidation in vivo. This compound can be considered a precursor for the synthesis of an ¹⁸F-labeled version of this fatty acid ester.

The synthesis of ω-[¹⁸F]fluorofatty acids typically involves a nucleophilic substitution reaction where a suitable leaving group at the terminal position of the fatty acid chain is displaced by [¹⁸F]fluoride. A common strategy involves the use of a precursor with a tosylate or mesylate group at the omega position. In the context of this compound, a non-radioactive standard, its synthesis would inform the development of a radiolabeling precursor. For example, a precursor such as ethyl 10-tosyloxydecanoate could be reacted with [¹⁸F]fluoride to produce [¹⁸F]Ethyl 10-fluorodecanoate. The study of such ¹⁸F-labeled fatty acid esters could provide insights into fatty acid metabolism in various pathological conditions snmjournals.orgnih.govnih.govnih.govresearchgate.netnih.govgoogle.commdpi.com.

The table below summarizes the key research applications of this compound.

Application AreaSpecific UtilityPotential Impact
Medicinal Chemistry Modulating lipophilicity and permeabilityImproved drug delivery and bioavailability
Metabolic Research Probing and modulating fatty acid metabolismUnderstanding metabolic diseases
Battery Chemistry Co-solvent in electrolytesEnhanced battery performance and safety
Organic Synthesis Precursor for specialty fluorinated chemicalsDevelopment of advanced materials
Radiochemistry Precursor for ¹⁸F-labeled PET tracersImproved diagnostic imaging of metabolic processes

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Fluorination Strategies

The development of new fluorination methods is critical for accessing novel chemical space and improving the efficiency and environmental footprint of organofluorine synthesis. Traditional fluorination methods often rely on harsh reagents and conditions, limiting their functional group tolerance and generating significant waste. Current research is focused on creating milder, more selective, and sustainable alternatives.

Biocatalysis: The use of enzymes to catalyze C-F bond formation represents a promising avenue for sustainable fluorination. While naturally occurring fluorinating enzymes are rare, researchers are engineering and evolving enzymes to perform enantioselective C-H fluorination. harvard.edumedium.comalfa-chemistry.com This biocatalytic approach offers the potential for highly selective fluorination under mild, aqueous conditions, reducing the environmental impact of chemical synthesis. researchgate.net For instance, engineered non-heme iron enzymes have shown the ability to catalyze unnatural enantioselective C(sp3)–H fluorination. harvard.edumedium.com

Mechanochemistry: Solid-state mechanochemical fluorination is emerging as a green chemistry approach that eliminates the need for bulk solvents. nih.govnih.gov By using mechanical force to initiate chemical reactions, this method can lead to faster reaction times, reduced waste, and access to different reactivity compared to traditional solution-phase synthesis. nih.govnih.gov

Electrochemical Fluorination: Electrochemical methods, such as the Simons process, offer a cost-effective way to produce perfluorinated compounds. researchgate.netnih.gov While this technique has been used for decades, ongoing research aims to improve its efficiency, selectivity, and scalability for a broader range of substrates. nih.gov

Novel Fluorinating Reagents: The design and synthesis of new fluorinating reagents with improved safety, selectivity, and reactivity profiles is an ongoing effort. Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used for electrophilic fluorination. acs.orgacs.orgchemrxiv.org Research is also exploring visible-light-mediated fluorination, which allows reactions to proceed under mild conditions. chemrxiv.org

A comparative overview of traditional versus modern fluorination strategies is presented in the table below.

FeatureTraditional Fluorination Methods (e.g., Swarts, Balz-Schiemann)Modern Fluorination Strategies (e.g., Late-Stage, Biocatalysis)
Reagents Often harsh and hazardous (e.g., HF, SbF3) nih.govMilder, more selective reagents and catalysts rsc.orgacs.org
Conditions High temperatures, harsh reaction conditions rsc.orgMild, often room temperature conditions chemrxiv.org
Selectivity Often poor, leading to mixtures of productsHigh chemo-, regio-, and stereoselectivity researchgate.netharvard.edu
Substrate Scope Limited to simple, robust molecules rsc.orgBroad, including complex and multifunctional compounds rsc.orgchemrxiv.org
Sustainability Generates significant hazardous waste nih.govReduced waste, use of renewable resources (biocatalysis) researchgate.netnih.gov

These advancements in fluorination chemistry are paving the way for the synthesis of a wider array of fluorinated molecules, including esters like Ethyl 9-fluorodecanoate, with greater efficiency and sustainability.

Integration of Artificial Intelligence and Machine Learning in Fluorinated Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, particularly in the design and discovery of novel molecules with desired properties. In the context of fluorinated compounds, AI and ML models are being employed to accelerate the design-synthesis-test cycle, predict molecular properties, and explore vast chemical spaces.

Generative Models for de Novo Design: Generative AI models, such as generative adversarial networks (GANs) and diffusion models, are being used for the de novo design of novel fluorinated molecules with specific property profiles. medium.comnih.govnih.gov These models learn the underlying patterns in existing chemical data to generate new, previously unexplored molecular structures. medium.comnih.govnih.govarxiv.org By providing the model with a set of desired properties, researchers can guide the generation of novel fluorinated compounds, including esters, that are predicted to be active for a particular application.

Reaction Prediction and Synthesis Design: AI tools can also assist in the synthetic planning for novel fluorinated compounds. By analyzing vast databases of chemical reactions, ML models can predict the outcomes of fluorination reactions, suggest optimal reaction conditions, and even propose entire synthetic routes to a target molecule. This can be particularly useful for complex molecules where multiple fluorination strategies might be possible.

The integration of AI and ML in the design of fluorinated compounds is summarized in the table below.

Application AreaDescriptionPotential Impact on this compound Research
Property Prediction ML models predict the physicochemical and biological properties of fluorinated molecules. alfa-chemistry.comacs.orgPrediction of properties of novel analogs of this compound to guide synthesis.
Generative Design AI generates novel molecular structures with desired properties. medium.comnih.govnih.govDe novo design of new fluorinated esters with potentially enhanced properties.
Synthesis Planning AI predicts reaction outcomes and suggests synthetic routes.Optimization of the synthesis of this compound and related compounds.
Data Analysis ML algorithms analyze large datasets to identify structure-property relationships.Elucidation of the key structural features of fluorinated esters that govern their properties.

The synergy between computational design and experimental synthesis is expected to significantly accelerate the discovery and development of new fluorinated compounds with tailored functionalities.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. For the synthesis of fluorinated compounds like this compound, advanced spectroscopic techniques are crucial for optimizing reaction conditions and ensuring product quality. In situ monitoring allows for precise control over the reaction progress, leading to improved yields, purity, and safety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for monitoring fluorination reactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for the clear differentiation of various fluorine-containing species. In situ ¹⁹F NMR can track the consumption of fluorinating agents and the formation of fluorinated products and byproducts in real-time. This technique is instrumental in mechanistic studies and for optimizing reaction parameters such as temperature, pressure, and catalyst loading.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are well-suited for in situ reaction monitoring. These methods can track changes in the concentrations of reactants, intermediates, and products by observing their characteristic vibrational bands. Fiber-optic probes allow for the direct immersion of the sensor into the reaction vessel, providing continuous data without the need for sample extraction. For the synthesis of this compound, IR spectroscopy could be used to monitor the disappearance of the starting material and the appearance of the C-F and ester carbonyl stretches of the product.

Mass Spectrometry (MS): In situ mass spectrometry techniques, such as reaction monitoring by mass spectrometry (RMMs), allow for the direct sampling and analysis of the reaction mixture. This provides real-time information on the molecular weight of the species present, enabling the identification of reactants, products, and even short-lived intermediates. This can be particularly useful for complex reaction mixtures where multiple products may be formed.

A summary of advanced spectroscopic techniques for in situ reaction monitoring is provided in the table below.

Spectroscopic TechniqueInformation ProvidedAdvantages for Fluorination Reactions
¹⁹F Nuclear Magnetic Resonance (NMR) Quantitative information on all fluorine-containing species.High sensitivity and large chemical shift range of ¹⁹F nucleus.
Infrared (IR) and Raman Spectroscopy Real-time concentration profiles of reactants, intermediates, and products.Non-invasive, can be used with fiber-optic probes for remote monitoring.
Mass Spectrometry (MS) Molecular weight information of all species in the reaction mixture.High sensitivity and ability to detect transient intermediates.
UV-Vis Spectroscopy Concentration changes of chromophoric species.Simple, cost-effective, and suitable for reactions involving colored compounds.

The data obtained from these in situ techniques can be used to develop detailed kinetic models of fluorination reactions, leading to a deeper understanding of the underlying reaction mechanisms and facilitating the scale-up of synthetic processes.

Exploration of Bio-orthogonal Applications of Fluorinated Esters

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the inertness of the C-F bond, make fluorinated molecules attractive candidates for bio-orthogonal applications. Fluorinated esters, including structures related to this compound, are being explored for their potential use as chemical reporters, imaging agents, and therapeutic delivery systems.

¹⁹F Magnetic Resonance Imaging (MRI): The absence of a natural fluorine background in biological systems makes ¹⁹F MRI a powerful imaging modality. Fluorinated compounds can be used as contrast agents to visualize specific biological targets or processes with high specificity. Fluorinated esters could be designed to accumulate in certain tissues or to be activated by specific enzymes, allowing for the non-invasive imaging of disease states.

Chemical Reporters: The fluorine atom can serve as a unique spectroscopic tag for biomolecules. By incorporating a fluorinated ester into a biopolymer, such as a protein or a carbohydrate, researchers can use ¹⁹F NMR to study the structure, dynamics, and interactions of these molecules in a complex biological environment. The sensitivity of the ¹⁹F chemical shift to the local environment provides detailed information that is often inaccessible with other spectroscopic techniques.

Drug Delivery and Release: Fluorinated esters can be designed as prodrugs that release a therapeutic agent upon enzymatic cleavage. The fluorine atoms can modulate the pharmacokinetic properties of the prodrug, such as its stability and biodistribution. Furthermore, the release of the drug can be monitored non-invasively using ¹⁹F MRI if the prodrug contains a sufficient number of fluorine atoms.

The potential bio-orthogonal applications of fluorinated esters are summarized in the table below.

ApplicationDescriptionRelevance of Fluorine
¹⁹F Magnetic Resonance Imaging (MRI) Use of fluorinated compounds as contrast agents for non-invasive imaging.No background signal in biological tissues, leading to high image contrast.
Chemical Probes Incorporation of fluorine as a spectroscopic tag in biomolecules.¹⁹F NMR provides sensitive and detailed information on molecular structure and dynamics.
Prodrugs and Drug Delivery Design of fluorinated esters for controlled release of therapeutics.Fluorine can improve stability, and drug release can potentially be monitored by ¹⁹F MRI.
Metabolic Labeling Introduction of fluorinated building blocks into metabolic pathways.Allows for the tracking and visualization of metabolic processes using fluorine-specific techniques.

The exploration of bio-orthogonal applications of fluorinated esters is a rapidly growing field with the potential to provide new tools for understanding and treating human disease. The unique properties of fluorine make it an ideal element for designing chemical tools that can function in the complex environment of a living organism.

Q & A

Q. What are the established synthetic routes for Ethyl 9-fluorodecanoate, and how can researchers optimize yield and purity?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting 9-fluorodecanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux. To optimize yield, researchers should:

  • Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .
  • Purify via fractional distillation or column chromatography, ensuring characterization by 1^1H/19^{19}F NMR and IR spectroscopy to confirm fluorination and ester functionality .
  • Control moisture rigorously, as fluorinated intermediates are often moisture-sensitive .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR for alkyl chain conformation, 19^{19}F NMR for fluorine position verification .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • Thermogravimetric Analysis (TGA): Assess thermal stability under varying temperatures .
  • HPLC-PDA: Quantify purity and detect impurities using reverse-phase columns with photodiode array detection .

Q. How should researchers evaluate the stability of this compound under different experimental conditions?

Stability studies should:

  • Expose the compound to varied pH, temperature, and light conditions (e.g., 25–60°C, pH 3–10) .
  • Monitor degradation via UV-Vis spectroscopy or GC-MS for byproduct identification .
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under storage conditions .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the fluorination position’s impact on this compound’s reactivity?

The fluorine atom at position 9 induces steric and electronic effects:

  • Steric Hindrance: Fluorine’s small size minimizes steric effects but increases electronegativity, polarizing adjacent C-F bonds and altering nucleophilic attack sites .
  • Isotopic Labeling: Use 18^{18}F-labeled analogs to track metabolic pathways in pharmacokinetic studies .
  • Computational Modeling: Density Functional Theory (DFT) simulations can predict reaction transition states and regioselectivity .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies often arise from methodological variability. Strategies include:

  • Meta-Analysis: Systematically compare studies for differences in assay conditions (e.g., cell lines, concentrations) .
  • Standardized Protocols: Adopt OECD guidelines for in vitro toxicity assays to ensure reproducibility .
  • Confounding Variables: Control for factors like solvent choice (DMSO vs. ethanol) affecting membrane permeability .

Q. What methodologies are recommended for investigating this compound’s in vivo pharmacokinetics?

  • Animal Models: Administer radiolabeled (14^{14}C or 3^{3}H) compound to track absorption, distribution, and excretion .
  • LC-MS/MS: Quantify plasma/tissue concentrations with validated calibration curves .
  • Compartmental Modeling: Use software like Phoenix WinNonlin to derive pharmacokinetic parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) .

Data Presentation & Reproducibility

Q. How should large datasets from this compound studies be structured to enhance reproducibility?

  • Raw Data: Store in appendices with metadata (e.g., instrument settings, ambient conditions) .
  • Processed Data: Include in the main text only if critical to answering the research question (e.g., dose-response curves) .
  • Statistical Reporting: Specify tests used (ANOVA, t-tests), significance thresholds (p<0.05p < 0.05), and software (GraphPad Prism, R) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 9-fluorodecanoate
Reactant of Route 2
Ethyl 9-fluorodecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.